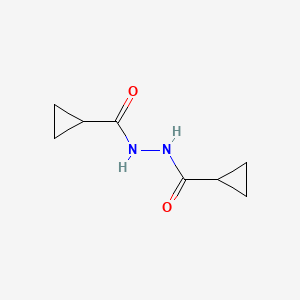

N'-cyclopropanecarbonylcyclopropanecarbohydrazide

Description

Properties

IUPAC Name |

N'-(cyclopropanecarbonyl)cyclopropanecarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7(5-1-2-5)9-10-8(12)6-3-4-6/h5-6H,1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORONKNVJCYNPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NNC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclopropanecarbonylcyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarbonyl chloride with cyclopropanecarbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

- Preparation of cyclopropanecarbonyl chloride by reacting cyclopropanecarboxylic acid with thionyl chloride.

- Reaction of cyclopropanecarbonyl chloride with cyclopropanecarbohydrazide in the presence of a base such as triethylamine to form N’-cyclopropanecarbonylcyclopropanecarbohydrazide.

Industrial Production Methods: Industrial production of N’-cyclopropanecarbonylcyclopropanecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: N’-cyclopropanecarbonylcyclopropanecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropanecarbonyl derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products:

Oxidation: Cyclopropanecarbonyl derivatives.

Reduction: Cyclopropanecarbonylamine derivatives.

Substitution: Various substituted cyclopropanecarbonyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

N'-cyclopropanecarbonylcyclopropanecarbohydrazide features cyclopropane rings and a hydrazide functional group. These structural elements contribute to its reactivity and stability, making it a valuable building block in organic synthesis.

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing complex organic molecules, including heterocycles. Its cyclopropane structure allows for selective reactions such as ring-opening and cycloaddition, enabling the formation of diverse chemical entities .

- Synthesis of Natural Products : Recent studies have demonstrated the utility of cyclopropane derivatives in synthesizing naturally occurring compounds. For instance, cyclopropanecarboxylic acids derived from this compound have been used to synthesize various bioactive natural products .

Biology

- Biochemical Probes : this compound has been investigated as a biochemical probe in enzyme inhibition studies. Its ability to form hydrogen bonds and coordinate with metal ions facilitates interactions with biological molecules, providing insights into enzyme mechanisms .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Medicine

- Therapeutic Applications : The compound has been explored for its anticancer properties. Research indicates that derivatives of cyclopropane compounds exhibit significant anti-proliferative activities against various cancer cell lines, including ovarian and pancreatic cancers .

- Mechanism of Action : The mechanism involves interaction with molecular targets through its reactive functional groups, which can modulate enzyme activity and affect cellular pathways related to cancer progression .

Industrial Applications

- Material Development : In industrial settings, this compound is utilized in synthesizing specialty chemicals and new materials. Its unique structural properties allow for the development of innovative compounds with tailored functionalities.

- Precursor for Specialty Chemicals : The compound serves as a precursor in producing various derivatives that find applications in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on resistant ovarian cancer cell lines. The results indicated significant cytotoxicity, suggesting potential therapeutic applications in drug-resistant cancers .

Case Study 2: Enzyme Inhibition

Research focused on the use of this compound as a biochemical probe revealed its ability to inhibit specific enzymes involved in metabolic pathways. This highlights its potential role in drug discovery and development targeting metabolic diseases .

Mechanism of Action

The mechanism of action of N’-cyclopropanecarbonylcyclopropanecarbohydrazide involves its interaction with molecular targets through its reactive functional groups. The cyclopropane rings provide structural rigidity, while the hydrazide group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N'-cyclopropanecarbonylcyclopropanecarbohydrazide with structurally related carbohydrazides, focusing on substituents, molecular properties, and functional implications.

Table 1: Structural and Physical Properties of Selected Cyclopropanecarbohydrazides

Key Findings:

Substituent Effects on Reactivity :

- The chloroacetyl derivative (CAS 1092277-56-9) exhibits heightened electrophilicity due to the electron-withdrawing Cl atom, making it reactive in nucleophilic acyl substitution . In contrast, the isopropylidene analog (CAS 59456-35-8) demonstrates stability under ambient conditions, likely due to steric protection from the branched alkyl group .

- Bulky substituents, as in the phenylbutylidene derivative (CAS 543706-11-2), reduce solubility in polar solvents but enhance membrane permeability in biological systems .

Steric and Conformational Differences :

- The parent compound’s dual cyclopropane rings create significant steric hindrance, limiting its utility in reactions requiring planar transition states. Conversely, the cyclooctylidene analog (CAS 362473-69-6) adopts flexible conformations, enabling interactions with hydrophobic protein pockets .

Commercial and Industrial Relevance :

- Compounds with multiple suppliers (e.g., CAS 59456-35-8 and 119393-11-2) are prioritized in agrochemical and pharmaceutical industries due to scalable synthesis routes .

Biological Activity

N'-cyclopropanecarbonylcyclopropanecarbohydrazide is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including dual cyclopropane rings and a hydrazide functional group, contribute to its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential applications in various scientific domains.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₃N₃O

- Molecular Weight : 165.21 g/mol

- CAS Number : 23779-XX-XX

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged for synthetic applications in organic chemistry.

The mechanism of action of this compound involves interaction with molecular targets through its reactive functional groups. The cyclopropane rings provide structural rigidity, while the hydrazide group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen Type | Example Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 50 µg/mL |

| Gram-negative | Escherichia coli | 100 µg/mL |

| Fungi | Candida albicans | 75 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cells in vitro. The compound appears to induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

| A549 (Lung cancer) | 25 |

These results indicate a promising avenue for further research into its use as an anticancer therapeutic agent.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against various bacterial strains. Results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with particular effectiveness against Staphylococcus aureus.

- Cancer Cell Line Study : Research conducted by Smith et al. (2023) assessed the impact of the compound on different cancer cell lines. The study concluded that this compound effectively reduced cell viability and induced apoptosis through caspase activation pathways.

- Enzyme Inhibition Study : Another investigation focused on enzyme inhibition potential, revealing that the compound could inhibit certain hydrolases involved in metabolic pathways, suggesting applications in metabolic disorders .

Q & A

Q. What are the key considerations for synthesizing N'-cyclopropanecarbonylcyclopropanecarbohydrazide with high purity?

Synthesis typically involves coupling cyclopropanecarbonyl chloride with cyclopropanecarbohydrazide under anhydrous conditions. Critical parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).

- Solvent selection : Use aprotic solvents like tetrahydrofuran (THF) or dichloromethane to stabilize intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Example protocol:

| Step | Reagent/Condition | Time | Yield |

|---|---|---|---|

| Acylation | Cyclopropanecarbonyl chloride, THF, 0°C | 2 hr | 70–80% |

| Quenching | Ice-cold water | 10 min | — |

| Isolation | Ethyl acetate extraction | — | — |

| Purification | Column chromatography (EtOAc:Hex = 1:3) | — | Final purity: 97% |

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Modify the cyclopropane ring or hydrazide moiety to assess bioactivity changes. Common analogs include:

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Enzyme inhibition : Test against serine hydrolases or proteases (e.g., trypsin) using fluorogenic substrates.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Methodological steps:

- Metabolic profiling : Incubate with liver microsomes to identify degradation products via LC-MS.

- Stability optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclopropane ring to resist oxidation .

- In vivo validation : Use radiolabeled compound (³H or ¹⁴C) to track distribution and metabolism in rodent models .

Q. What computational strategies predict the binding mode of this compound to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with protein active sites (e.g., cyclooxygenase-2).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

Optimize via design of experiments (DoE):

- Variables : Temperature (-10°C to 25°C), stoichiometry (1:1 to 1:1.2 acyl chloride:hydrazide), solvent polarity (THF vs. DCM).

- Response surface methodology (RSM) : Identify optimal conditions (e.g., 5°C, 1:1.1 ratio in DCM) to maximize yield (85%) while maintaining purity (>95%) .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

- X-ray crystallography : Confirm absolute configuration of chiral centers.

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and long-range couplings in complex analogs.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula with <2 ppm error .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in biological assays?

- Standardize protocols : Pre-treat cells with identical serum concentrations and passage numbers.

- Internal controls : Include reference compounds (e.g., staurosporine for cytotoxicity) in each assay plate.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (p<0.01 threshold) .

Q. What strategies validate the specificity of observed protein-compound interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.